3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a chemical compound with the molecular formula C16H14Cl2N4OS. This compound is part of the triazole family, known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-methoxyphenyl-1,2,4-triazole-3-thiol under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Azides or thiocyanates.
Scientific Research Applications
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing antifungal, antibacterial, and anticancer agents.
Agriculture: Employed in the synthesis of fungicides and herbicides.
Material Science: Utilized in the development of advanced materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s triazole ring is known to bind to heme iron in cytochrome P450 enzymes, disrupting their function and leading to the accumulation of toxic intermediates .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 3-[(2-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 3-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Uniqueness
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is unique due to its combination of a dichlorobenzyl group and a methoxyphenyl group, which imparts specific chemical and biological properties. This combination enhances its efficacy and selectivity in various applications compared to similar compounds .
Properties
Molecular Formula |
C16H14Cl2N4OS |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H14Cl2N4OS/c1-23-13-6-3-10(4-7-13)15-20-21-16(22(15)19)24-9-11-2-5-12(17)8-14(11)18/h2-8H,9,19H2,1H3 |
InChI Key |
MLSONCUJFAPCJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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